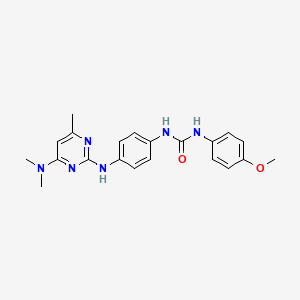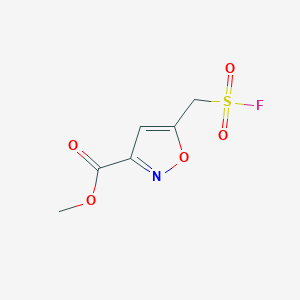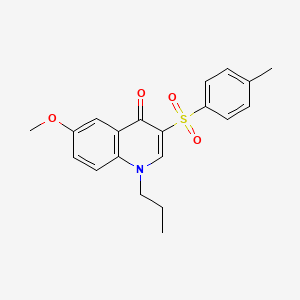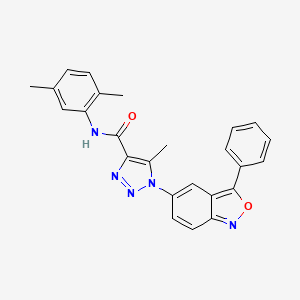![molecular formula C18H19N3O5 B2910200 1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone CAS No. 1170253-09-4](/img/structure/B2910200.png)
1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-amine, which is synthesized from commercially available starting materials. The second intermediate is 4-acetylpiperazine, which is also synthesized from commercially available starting materials. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.
Starting Materials
2,4,5-trimethoxybenzoic acid, hydroxylamine hydrochloride, sodium hydroxide, acetic anhydride, piperazine, triethylamine, N,N'-dicyclohexylcarbodiimide, ethyl acetate, dichloromethane, diethyl ether, sodium sulfate, magnesium sulfate, potassium carbonate, ethanol
Reaction
Synthesis of 5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-amine:, Step 1: 2,4,5-trimethoxybenzoic acid is reacted with hydroxylamine hydrochloride and sodium hydroxide to form 5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-oxime., Step 2: The oxime is then reduced using sodium borohydride to form 5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-amine., Synthesis of 4-acetylpiperazine:, Step 1: Piperazine is reacted with acetic anhydride and triethylamine to form N-acetyl piperazine., Step 2: N-acetyl piperazine is then reacted with N,N'-dicyclohexylcarbodiimide to form 4-acetylpiperazine., Coupling of intermediates to form final product:, Step 1: 5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-amine and 4-acetylpiperazine are coupled using N,N'-dicyclohexylcarbodiimide and triethylamine in dichloromethane to form the final product., Step 2: The product is purified using a combination of ethyl acetate and diethyl ether, and dried over sodium sulfate and magnesium sulfate., Step 3: The product is further purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate and dichloromethane., Step 4: The final product is obtained as a white solid and characterized using standard spectroscopic techniques.
Mécanisme D'action
The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone is not fully understood. However, studies have shown that the compound exerts its biological activity by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. It has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism.
Effets Biochimiques Et Physiologiques
1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and activate the AMPK pathway. Additionally, the compound has been shown to have antioxidant activity and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, the compound has been shown to have antioxidant activity and to protect against oxidative stress. However, one of the limitations of using the compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action and the signaling pathways involved in its biological activity. Additionally, future research could focus on optimizing the synthesis method for the compound to increase its availability for research purposes.
Applications De Recherche Scientifique
1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone has potential applications in medicinal chemistry. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to have anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-12(22)20-4-6-21(7-5-20)18(23)10-14-9-16(26-19-14)13-2-3-15-17(8-13)25-11-24-15/h2-3,8-9H,4-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKQLDLQGWFTMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2910118.png)

![1-(3,4-Dimethoxybenzyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2910121.png)
![(1E)-1-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]ethanone oxime](/img/structure/B2910122.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide](/img/structure/B2910126.png)


![2-Chloro-N-[[2-(furan-2-ylmethoxy)-4-methylphenyl]methyl]propanamide](/img/structure/B2910129.png)

![2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B2910136.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2910137.png)
![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2910138.png)
